molecular formula C20H40O4 B12977828 2-Hydroxyethyl 15-hydroxyoctadecanoate CAS No. 863485-92-1

2-Hydroxyethyl 15-hydroxyoctadecanoate

Cat. No.: B12977828
CAS No.: 863485-92-1
M. Wt: 344.5 g/mol
InChI Key: XDOCSXFXLXKRFU-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 15-hydroxyoctadecanoate is a hydroxy-substituted ester compound characterized by a long aliphatic chain (octadecanoate) with hydroxyl groups at the 2-hydroxyethyl and 15-hydroxy positions. These compounds are widely used in pharmaceutical formulations as surfactants or solubilizing agents due to their amphiphilic properties .

Properties

CAS No.

863485-92-1

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

2-hydroxyethyl 15-hydroxyoctadecanoate

InChI

InChI=1S/C20H40O4/c1-2-14-19(22)15-12-10-8-6-4-3-5-7-9-11-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3

InChI Key

XDOCSXFXLXKRFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCCCCCCCCC(=O)OCCO)O

Related CAS

863485-92-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 15-hydroxyoctadecanoate typically involves the esterification of octadecanoic acid with 2-hydroxyethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 15-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters with different alkyl or acyl groups.

Scientific Research Applications

2-Hydroxyethyl 15-hydroxyoctadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a model compound for studying lipid metabolism and interactions with biological membranes.

    Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 15-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-hydroxyethyl 15-hydroxyoctadecanoate and its analogs:

Compound CAS Number Molecular Formula Hydroxyl Positions Key Applications Key References
This compound Not explicitly listed Likely C₂₀H₄₀O₄ 2-hydroxyethyl, 15 Hypothesized surfactant/drug delivery Inferred
2-Hydroxyethyl 12-hydroxyoctadecanoate 102725-12-2 C₂₀H₄₀O₄ 2-hydroxyethyl, 12 Surfactant (e.g., Solutol HS 15)
Polyoxyl 15 Hydroxystearate 70142-34-6 Polymer 12-hydroxy, polyethoxylated chain Pharmaceutical excipient (solubilizer)
Ethyl 2-hydroxyacetate 623-50-7 C₄H₈O₃ 2-hydroxyethyl Solvent, intermediate in organic synthesis
Key Observations:

Hydroxyl Position Impact: The position of hydroxyl groups (e.g., 12 vs. 15) influences hydrophilicity and steric interactions. For instance, 2-hydroxyethyl 12-hydroxyoctadecanoate (Solutol HS 15) has enhanced surfactant properties due to optimal alignment of hydroxyl and ester groups, facilitating micelle formation . In contrast, a 15-hydroxy substitution may alter solubility or steric hindrance, though direct evidence is lacking. Polyoxyl 15 Hydroxystearate incorporates a polyethoxylated chain, increasing hydrophilicity and making it suitable for solubilizing hydrophobic drugs like cyclosporine .

Steric and Electrostatic Effects :

  • Evidence from CoMSIA studies highlights that bulky substituents (e.g., trifluoromethoxyl or hydroxyethyl groups) can create steric clashes or favorable electrostatic interactions with target proteins . For example, replacing hydrogen with fluorine in compound 53 increased binding affinity by 30% compared to compound 35 . This suggests that the hydroxyethyl group in 2-hydroxyethyl esters may enhance interactions in biological systems.

Physicochemical Properties

Property 2-Hydroxyethyl 12-hydroxyoctadecanoate Polyoxyl 15 Hydroxystearate Ethyl 2-hydroxyacetate
Molecular Weight (g/mol) 344.5 ~1,500 (polymer) 104.10
Hydrophilic-Lipophilic Balance (HLB) ~15 (surfactant) 14–16 (excipient) Not applicable
Solubility Soluble in ethanol, oils Water-miscible Miscible in polar solvents
Key Functional Groups Ester, hydroxyl Polyethoxylated ester Ester, hydroxyl
Notes:
  • Solutol HS 15 (2-hydroxyethyl 12-hydroxyoctadecanoate) is preferred in injectable formulations due to its low toxicity and high solubilizing capacity .
  • Polyoxyl 15 Hydroxystearate ’s extended ethylene oxide chain enhances water compatibility, making it ideal for oral and topical formulations .

Research Findings and Limitations

Gaps in Direct Evidence: No studies explicitly address this compound. Conclusions are inferred from analogs like Solutol HS 15 and polyethoxylated derivatives. The 15-hydroxy substitution’s impact on steric hindrance or solubility remains theoretical.

Critical Insights from Analog Studies :

  • Substitutions at the 12-hydroxy position (vs. 15) optimize surfactant efficacy by balancing hydrophilicity and lipophilicity .
  • Ethylene oxide chain length (e.g., in Polyoxyl 15 Hydroxystearate) directly correlates with drug solubilization capacity .

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